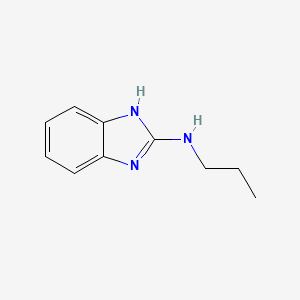

N-丙基-1H-苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-propyl-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that are of wide interest due to their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported .Molecular Structure Analysis

The molecular weight of “N-propyl-1H-benzimidazol-2-amine” is 175.230 Da . It has three hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

“N-propyl-1H-benzimidazol-2-amine” has a density of 1.2±0.1 g/cm3, a boiling point of 349.7±25.0 °C at 760 mmHg, and a flash point of 165.3±23.2 °C . Its molar refractivity is 52.3±0.5 cm3, and it has a polar surface area of 44 Å2 .科学研究应用

合成和化学应用

N-丙基-1H-苯并咪唑-2-胺和相关的苯并咪唑化合物广泛应用于化学合成和材料科学中。例如,CuI 催化的芳基卤化物与胍或脒的胺化促进了 1-H-2-取代苯并咪唑的简便合成,展示了该化合物用于创建结构多样的苯并咪唑的效用 (Xiaohu Deng 等,2009)。此外,已经研究了温度对 N-(1H-咪唑啉-2-基)-1H-苯并咪唑-2-胺互变异构的影响,表明了它的电化学行为,并突出了它在理解苯并咪唑衍生物的物理性质中的重要性 (S. Servi 等,2012)。

生物活性

苯并咪唑衍生物,包括 N-丙基-1H-苯并咪唑-2-胺,已经过对其生物活性的研究。研究表明,这些化合物对癌细胞系表现出显着的细胞毒性作用,表明它们作为抗癌剂的潜力。例如,某些 N-取代的-2-氨基-1H-苯并咪唑对人上皮结直肠癌 HT-29 和乳腺癌细胞 MDA-MB 231 表现出指示性细胞毒活性 (A. Mavrova 等,2012)。此外,已经合成了含有苯并咪唑配体的钯(II) 和铂(II) 配合物并对其生物活性进行了评估,展示了它们在开发潜在抗癌化合物中的应用 (N. T. A. Ghani 和 A. Mansour,2011)。

缓蚀

苯并咪唑衍生物的应用延伸到缓蚀。新型苯并咪唑衍生物已被研究为酸性介质中低碳钢的缓蚀剂,展示了这些化合物的结构元素如何有效地防止腐蚀。这些缓蚀剂的效率随着分子中苯并咪唑片段数量的增加而增加,表明它们在材料科学和工程中的潜力 (Yongming Tang 等,2013)。

作用机制

Target of Action

N-propyl-1H-benzimidazol-2-amine is a derivative of the benzimidazole moiety . Benzimidazole derivatives have been found to exhibit a broad spectrum of pharmacological properties . .

Mode of Action

Benzimidazole derivatives, in general, are known to interact with their targets in a variety of ways . For instance, some benzimidazole derivatives have been found to exhibit inhibitory effects on certain reactions .

Biochemical Pathways

Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been found to exhibit excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives have been found to be effective corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

属性

IUPAC Name |

N-propyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPRPJYIUANQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78508-36-8 |

Source

|

| Record name | N-propyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2625810.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)